molecular formula C7H14Cl2N4 B6163006 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride CAS No. 1443424-59-6

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride

Cat. No. B6163006
CAS RN: 1443424-59-6
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[4,3-a]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyridine ring fused with a 1,2,4-triazole ring .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . The specific synthesis process can vary depending on the substituents on the pyridine and triazole rings .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives is characterized by a fused ring system consisting of a pyridine ring and a 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-a]pyridine derivatives can vary widely depending on the substituents on the pyridine and triazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridine derivatives can vary depending on their specific structure .

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[4,3-a]pyridine derivatives can vary depending on their specific structure and the biological target they interact with .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with 1,2,4-triazolo[4,3-a]pyridine derivatives would depend on their specific structure . It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

The future directions for research on 1,2,4-triazolo[4,3-a]pyridine derivatives could involve further exploration of their potential biological activities and the development of new synthetic methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazole ring followed by the introduction of the pyridine ring and the amine group. The final step involves the formation of the dihydrochloride salt.", "Starting Materials": [ "2-aminopyridine", "sodium azide", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Conversion of 2-aminopyridine to 2-azidopyridine using sodium azide in methanol", "Step 2: Cyclization of 2-azidopyridine with formaldehyde to form 5H-[1,2,4]triazolo[4,3-a]pyridine", "Step 3: Reduction of the nitro group in 5H-[1,2,4]triazolo[4,3-a]pyridine to form 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine", "Step 4: Alkylation of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine with chloromethylamine to form 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine", "Step 5: Formation of the dihydrochloride salt by treating 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine with hydrochloric acid" ] }

CAS RN

1443424-59-6

Product Name

1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.